4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide
CAS No.:
Cat. No.: VC14794484
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O3S |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)oxane-4-carboxamide |
| Standard InChI | InChI=1S/C20H24N2O3S/c1-24-15-8-6-14(7-9-15)20(10-12-25-13-11-20)18(23)22-19-21-16-4-2-3-5-17(16)26-19/h6-9H,2-5,10-13H2,1H3,(H,21,22,23) |
| Standard InChI Key | GOSYWZWBQIHNPU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC4=C(S3)CCCC4 |
Introduction
The compound 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is an organic molecule featuring a complex structure that includes a tetrahydro-2H-pyran moiety and a benzothiazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its functional groups such as the amide and methoxy functionalities.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the benzothiazole ring and the tetrahydro-2H-pyran moiety. Each step requires careful control of reaction conditions to ensure high yields and purity. Common methods may involve condensation reactions, cyclization, and substitution reactions.
Biological Activities and Potential Applications
Compounds with benzothiazole and tetrahydropyran structures often exhibit a range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects. These activities suggest that 4-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide could be of interest in medicinal chemistry for developing new therapeutic agents.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume